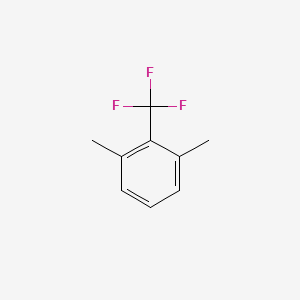![molecular formula C16H18N2 B1320837 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline CAS No. 1097785-83-5](/img/structure/B1320837.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline
Descripción general
Descripción
The compound 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a dihydroquinoline core with a methyl group attached to the aniline moiety. This structure suggests potential applications in pharmaceuticals and materials science due to the unique properties of quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which are structurally related to dihydroquinoline, involves a biomimetic approach to produce chiral amines . Similarly, 4-methyl-4,5-dihydropyrrolo[1,2-a]quinolines are synthesized using a Clauson-Kaas reaction followed by a Friedel–Crafts alkylation . These methods highlight the versatility of synthetic approaches to quinoline derivatives, which could be adapted for the synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within a fused benzene and pyridine ring. This structure is pivotal for the chemical properties and reactivity of the compound. The dihydro aspect of the quinoline indicates a saturation at specific positions of the ring, which can influence the electronic distribution and reactivity . The addition of a methyl group to the aniline part of the molecule could further modify its electronic properties and potential interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often facilitated by their aromatic nature and the presence of nitrogen. For example, the spiro compounds related to pyrazoline-quinoline derivatives can undergo catalytic reduction and interact with aldehydes and ketones to form new structures . The bromination and subsequent hydrolysis of pyrano[3,2-c]quinoline derivatives demonstrate the reactivity of these compounds under different conditions, leading to molecular rearrangements . These reactions are indicative of the potential transformations that 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of the dihydroquinoline core and substituents like the methyl group can affect the compound's boiling point, solubility, and stability. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide insights into their structure and purity . The electronic properties, such as the electron density distribution and potential sites for protonation, are also crucial for understanding the behavior of these molecules in different environments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline and its derivatives, including 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline, have been widely recognized for their applications as anticorrosive materials. The high electron density associated with quinoline derivatives contributes to their effectiveness against metallic corrosion. They tend to form stable chelating complexes with surface metallic atoms through coordination bonding, which is particularly beneficial in protecting metals from corrosion. This application is vital in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optical and Electronic Applications
Quinazoline and its derivatives, closely related to quinoline compounds, have been extensively studied and utilized in various biological activities. Importantly, these compounds have also found applications in the field of optoelectronics. Recent research highlights the use of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The introduction of bioactive moieties to quinazoline nuclei has led to the creation of potential medicinal agents, with quinazoline derivatives showing promise in antibacterial activities (Tiwary et al., 2016).
The hexaazatriphenylene (HAT) derivatives, including quinoxaline compounds, serve as building blocks in various molecular, macromolecular, and supramolecular systems. Their applications span across n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The unique structural properties of these derivatives make them valuable in organic materials and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).
Medicinal Chemistry and Drug Development
Quinoline and its derivatives have been the cornerstone in the development of various therapeutic agents, particularly for treating diseases like cancer and malaria. The quinoline nucleus's versatile nature has attracted considerable interest in medicinal chemistry for the development of new chemotherapeutic agents. The significant number of patents filed in this area underscores the growing importance of this pharmacophore. The ease of synthetic modification further enhances the potential of quinoline derivatives in drug development (Hussaini, 2016).
Quinoline and quinazoline alkaloids, along with their modified analogs, possess significant bioactivities, making them attractive for drug development. These compounds, including quinine and camptothecin, have paved the way for new areas in antimalarial and anticancer drug development. The broad spectrum of bioactivities exhibited by these compounds, such as antitumor, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory activities, highlights their potential in the discovery of new and effective drugs (Shang et al., 2018).
Direcciones Futuras
Research into related compounds continues to be an active area of study. For example, the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been investigated . Additionally, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as new tubulin polymerization inhibitors with anti-cancer activity .
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-8-9-16(14(17)11-12)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFFRSPYLXDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

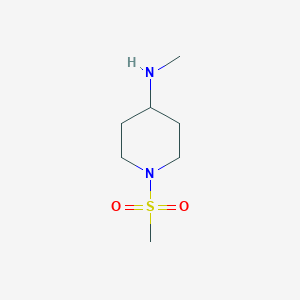
![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

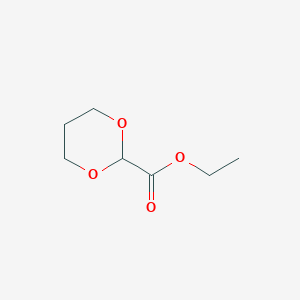


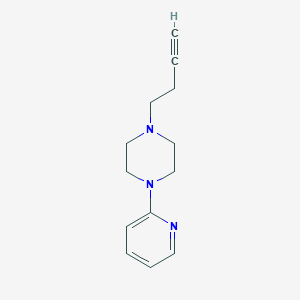
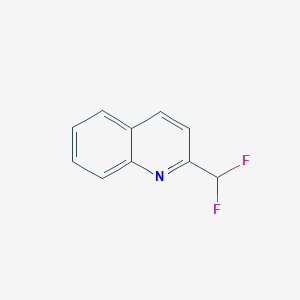
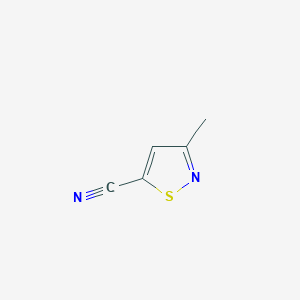

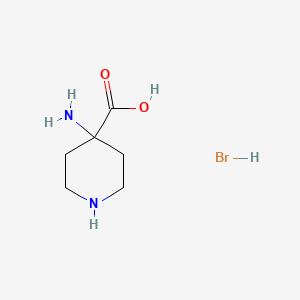
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

